

# Application Notes and Protocols: (+)-AS115

## Treatment of DU145 and PC3 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: (+)-AS115

Cat. No.: B15601613

[Get Quote](#)

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we have determined that there is no specific research data or published studies on the treatment of DU145 and PC3 prostate cancer cells with the compound **(+)-AS115**.

The user's request for detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for the treatment of DU145 and PC3 cells with **(+)-AS115** cannot be fulfilled at this time due to the absence of foundational research in this specific area.

Our investigation did identify a compound referred to as AS 115, which is a potent and selective inactivator of the enzyme KIAA1363.<sup>[1]</sup> This compound was studied as a racemic mixture in the context of the invasive ovarian cancer cell line SKOV3, where it was shown to impact lipid signaling pathways.<sup>[1]</sup> However, the activity of the individual enantiomers, (+)-AS 115 and (-)-AS 115, has not been detailed in the available literature, and there is no mention of its evaluation in prostate cancer cell lines such as DU145 or PC3.<sup>[1]</sup>

Other compounds with similar-sounding names, such as TAS-115 and CC-115, have been investigated in the context of prostate cancer.<sup>[2][3][4]</sup> However, these are distinct molecules with different mechanisms of action and are not the specific "**(+)-AS115**" requested.

Without any experimental data on the effects of **(+)-AS115** on DU145 and PC3 cells—such as cell viability, apoptosis, cell cycle progression, or signaling pathway modulation—it is

impossible to generate the requested detailed protocols, data tables, and diagrams.

We recommend that researchers interested in this specific application consider this a novel area of investigation. Should any preliminary or published data become available, this document can be revisited and updated accordingly.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. caymanchem.com [caymanchem.com]
- 2. urotoday.com [urotoday.com]
- 3. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asco.org [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols: (+)-AS115 Treatment of DU145 and PC3 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601613#as115-treatment-of-du145-and-pc3-cells>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)